Snx-5422
Description
SNX-5422 is a synthetic, novel, small molecule Hsp90 Inhibitor . It is an oral formulation that demonstrates strong efficacy and tolerability . SNX-5422 is positioned as a breakthrough therapy with broad applicability across a wide range of cancers .
Molecular Structure Analysis
The molecular formula of SNX-5422 is C25H30F3N5O4 . The average molecular weight is 521.541 and the monoisotopic mass is 521.224988955 .
Chemical Reactions Analysis
SNX-5422 is a prodrug of SNX-2112 . Once in the body, SNX-5422 is converted to SNX-2112, which is the active form . This conversion is consistent and rapid, observed in mice, rats, and dogs .
Physical And Chemical Properties Analysis
The physical and chemical properties of SNX-5422 include its molecular formula (C25H30F3N5O4) and molecular weight (521.53) . More detailed physical and chemical properties are not available in the retrieved resources.
Scientific Research Applications
1. Application in TP53 Null Cancers
- Summary of Application: SNX-5422 is a pro-drug of SNX-2112, a potent, highly selective, small-molecule inhibitor of the molecular chaperone heat shock protein 90 (Hsp90). Initial in vitro evidence supports that SNX-5422 may be active against TP53 null tumors irrespective of tumor type .
- Methods of Application: The study was conducted on TP53 null tumors. The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The study was terminated due to slow recruitment. The results of the study are not available .
2. Application in Ibrutinib Resistant CLL
- Summary of Application: The Hsp90 inhibitor, SNX-5422, was evaluated in ibrutinib resistant Chronic Lymphocytic Leukemia (CLL). The study explored the efficacy of SNX-5422 in CLL, including B-cell lines expressing either BTK wild type or C481 mutant BTK, which has been identified as the primary resistance mechanism to ibrutinib in CLL patients .
- Methods of Application: The study was conducted on primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK .
- Results or Outcomes: The combination of SNX-5422 and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .
3. Application in Various Human Tumors
- Summary of Application: SNX-5422 has demonstrated significant antitumor activity in mouse xenograft models of human tumors, including breast (BT474, MX-1), colon (HT29), prostate (PC3), and melanoma (A375) with multiple oral dosing regimens .
- Methods of Application: The study was conducted on mouse xenograft models of human tumors .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Application in Mantle Cell Lymphomas
- Summary of Application: SNX-5422 was investigated for its potential to overcome ibrutinib resistance in Mantle cell lymphomas. The study aimed to investigate whether the addition of SNX-5422 to an established dose of ibrutinib will result in the removal of mutated BTK from blood mononuclear cells and/or prevents or delays disease progression of subjects with CLL .
- Methods of Application: This was an open-label study of SNX-5422 combined with ibrutinib. In each 28-day cycle, SNX-5422 was dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period. Subjects continued to receive daily oral ibrutinib at their established dose level in the afternoon every day for 28 days .
- Results or Outcomes: The study was withdrawn due to lack of enrollment .
5. Application in SARS-CoV-2 Replication Inhibition
- Summary of Application: A recent study examined the applicability of repurposing SNX-5422 towards severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication inhibition .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSOVJPJZVBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238270 | |
Record name | SNX 5422 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK. | |
Record name | SNX-5422 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Snx-5422 | |
CAS RN |
908115-27-5 | |
Record name | SNX 5422 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-5422 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SNX 5422 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-5422 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.